molecular formula C11H10N2O3 B3351104 Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate CAS No. 33350-84-4

Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate

Cat. No. B3351104
CAS RN: 33350-84-4
M. Wt: 218.21 g/mol
InChI Key: JHBSHCXBAZNMSM-UHFFFAOYSA-N
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Description

“Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate” is a chemical compound. It is a type of dihydroquinoxalin-2-one, which are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . These compounds are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .


Synthesis Analysis

The synthesis of this compound involves several steps. The novel functionalized alkyl (Z)-2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate, uracil, and thiocyanatomaleate derivatives have been prepared from substituted dihydroquinoxalines, benzylaminomaleates, and 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione in the presence of N-thiocyanatosuccinimide intermediate generated from NH4SCN with NCS at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate” is C11H10N2O3. The molecular weight of this compound is 218.21 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling/cyclization, Michael addition/cyclization cascades, and multicomponent couplings . Thiocyanation is generally carried out via SN2 displacement using thiocyanate reagents with alkyl tosylates or alkyl halides .

properties

IUPAC Name

methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-6,12H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBSHCXBAZNMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425030
Record name methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate

CAS RN

33350-84-4
Record name methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Reactant of Route 2
Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Reactant of Route 3
Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Reactant of Route 4
Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Reactant of Route 5
Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Reactant of Route 6
Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate

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